molecular formula C10H8FN3O2 B3388738 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 889939-73-5

1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3388738
CAS No.: 889939-73-5
M. Wt: 221.19 g/mol
InChI Key: RMWPNKWXZUADBT-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 214541-35-2; molecular formula: C₉H₆FN₃O₂) is a fluorinated triazole derivative characterized by a 1,2,3-triazole ring substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a carboxylic acid moiety. Its IUPAC name is 1-(4-fluorophenyl)triazole-4-carboxylic acid, and it serves as a versatile intermediate in medicinal chemistry due to its dual functional groups (triazole for bioactivity modulation and carboxylic acid for conjugation or salt formation) .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWPNKWXZUADBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176831
Record name 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-73-5
Record name 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the click reaction, which is a copper-catalyzed azide-alkyne cycloaddition. This reaction involves the use of 4-fluorobenzyl azide and an alkyne derivative to form the triazole ring. The reaction conditions usually include a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction is carried out in a solvent like water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives with different functional groups.

Scientific Research Applications

1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways. The fluorobenzyl group enhances the compound’s binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 207.16 g/mol
  • Solubility: Polar solvents (DMSO, methanol) due to the carboxylic acid group.
  • Structural Features : The para-fluorobenzyl group enhances lipophilicity, while the triazole ring enables π-π stacking and hydrogen bonding interactions .
Table 1: Structural Comparison of Fluorobenzyl-Substituted Triazole Carboxylic Acids
Compound Name Substituent Position Molecular Formula Molecular Weight Key Applications References
1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Fluorobenzyl C₉H₆FN₃O₂ 207.16 Drug intermediate, antimicrobial studies
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Fluorobenzyl C₁₀H₈FN₃O₂ 221.19 Synthetic intermediate
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid 2,6-Difluorobenzyl C₁₀H₇F₂N₃O₂ 239.18 Antimicrobial peptide conjugates
1-(3-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Fluorobenzyl + 5-methyl C₁₁H₁₀FN₃O₂ 235.21 Research chemical
Physicochemical Properties
  • Solubility and Lipophilicity: Fluorine substitution at the para position (target compound) balances polarity and lipophilicity, making it suitable for both aqueous and lipid-based formulations. The bromobenzyl analog () has lower solubility in polar solvents (soluble in chloroform/methanol) due to the larger, less polar bromine atom .
Structural and Conformational Insights
  • Crystal Packing: The 2-aminophenyl analog () adopts a kink-like conformation (60° angle between amine and carboxylic acid groups), which may enhance binding to bacterial targets . The 4-iodophenyl derivative () forms coordination complexes with metals (e.g., Co, Cu), leveraging the triazole’s nitrogen atoms for chelation .

Biological Activity

1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. The incorporation of a fluorobenzyl group enhances its pharmacological properties, making it a subject of interest for various therapeutic applications, particularly in the fields of anticancer and anti-inflammatory research.

Basic Information

  • IUPAC Name: this compound
  • Chemical Formula: C₉H₆FN₃O₂
  • Molecular Weight: 207.16 g/mol
  • CAS Number: 214541-35-2
  • Appearance: Powder
  • Storage Temperature: Room Temperature
PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
pKa7.65–8.08

Anticancer Activity

Research indicates that triazole derivatives, including this compound, exhibit promising anticancer properties. The 1,2,3-triazole scaffold is known for its ability to interact with various biological targets due to its unique nitrogen-rich structure.

Mechanism of Action:
The anticancer activity is often attributed to the ability of triazoles to inhibit key enzymes involved in cancer progression. For instance, studies have shown that these compounds can disrupt the function of topoisomerases and induce apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown potential as an anti-inflammatory agent. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB.

Case Study:
A study demonstrated that a related triazole derivative significantly reduced inflammation markers in a murine model of arthritis. The compound inhibited the production of TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.

Enzyme Inhibition

Triazole derivatives have been explored for their inhibitory effects on various enzymes:

  • Cholinesterase Inhibition: Some studies have reported that triazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

Table: Enzyme Inhibition Potency

CompoundIC50 (µM)Target Enzyme
1-(4-fluorobenzyl)-triazole5.51 ± 0.29BuChE
Donepezil6.21 ± 0.52AChE

Antifungal Activity

The antifungal properties of triazoles are well-documented, with compounds exhibiting activity against various fungal strains by inhibiting ergosterol synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

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